5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride
Overview
Description
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O and a molecular weight of 252.14 g/mol . It is a derivative of pyrimidine and piperidine, both of which are significant in medicinal chemistry due to their wide range of biological activities . This compound is often used in pharmaceutical research and development due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under controlled conditions . One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reaction conditions vary depending on the desired product but often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and piperidine derivatives, such as:
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with anticancer and antiviral activities.
Uniqueness
5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride is unique due to its specific combination of pyrimidine and piperidine moieties, which confer distinct biological activities and potential therapeutic applications . Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness .
Properties
IUPAC Name |
5-piperidin-4-yl-1H-pyrimidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c13-9-11-5-8(6-12-9)7-1-3-10-4-2-7;;/h5-7,10H,1-4H2,(H,11,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVRRWIYXSNOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC(=O)N=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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